Tert-butyl 3-hydroxy-3-neopentylpyrrolidine-1-carboxylate
Description
Tert-butyl 3-hydroxy-3-neopentylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at position 1 and a 3-hydroxy-3-neopentyl substituent at position 3. The neopentyl (2,2-dimethylpropyl) group introduces significant steric bulk, which can influence the compound’s reactivity, solubility, and interactions in chemical or biological systems.
Properties
CAS No. |
1061682-35-6 |
|---|---|
Molecular Formula |
C14H27NO3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
tert-butyl 3-(2,2-dimethylpropyl)-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H27NO3/c1-12(2,3)9-14(17)7-8-15(10-14)11(16)18-13(4,5)6/h17H,7-10H2,1-6H3 |
InChI Key |
IGZIUCPTVQPWPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1(CCN(C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthetic Routes
Reaction Scheme:
The synthesis of Tert-butyl 3-hydroxy-3-neopentylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with neopentyl bromide in the presence of a base such as sodium hydride (NaH). The solvent used is tetrahydrofuran (THF), and the reaction is carried out at low temperatures to ensure selectivity and high yield.
- Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate in anhydrous THF.
- Add sodium hydride (NaH) as a base under inert conditions.
- Slowly introduce neopentyl bromide into the reaction mixture while maintaining low temperatures.
- Stir the reaction for several hours to ensure completion.
- Quench the reaction with water, extract the product using ethyl acetate, and purify via recrystallization or chromatography.
- Temperature: Low (typically below 10°C)
- Solvent: Tetrahydrofuran (THF)
- Base: Sodium hydride
- Yield: High (dependent on reaction conditions)
Industrial Production Methods
Industrial-scale synthesis of this compound employs similar chemical principles but adapts them for large-scale production. Continuous flow reactors are often utilized to maintain consistent reaction conditions and improve efficiency.
- Automated systems are used for reagent addition and product isolation.
- Continuous flow reactors help control temperature and pressure precisely.
- Solvent recycling systems reduce waste and improve cost-effectiveness.
- Scalability for high-volume production.
- Enhanced reproducibility of product quality.
- Reduced environmental impact through solvent recycling.
Green Chemistry Approaches
Recent advancements have introduced eco-friendly methods for synthesizing tert-butyl esters, which can be adapted for This compound. These methods emphasize sustainability by minimizing toxic reagents and solvents.
- Use triflic acid as a catalyst in the presence of isobutylene to form the tert-butyl ester.
- Employ aqueous micellar aggregates to reduce energy consumption during reduction steps.
- Optimize crystallization using environmentally benign solvents like n-heptane.
- Lower environmental footprint.
- Reduced use of hazardous chemicals.
- Compatibility with green industrial practices.
Comparison of Methods
| Method | Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Laboratory Synthesis | NaH, neopentyl bromide | Low temperature, THF | High selectivity and yield | Requires precise temperature control |
| Industrial Production | Automated systems | Continuous flow reactors | Scalability and reproducibility | Initial setup costs |
| Green Chemistry Approach | Triflic acid, micellar aggregates | Ambient or mild temperatures | Environmentally friendly | Limited availability of green catalysts |
Research Findings
Experimental studies have demonstrated that low-temperature reactions provide optimal yields due to reduced side reactions. Industrial production methods using continuous flow reactors have shown significant improvements in efficiency compared to batch processes. Green chemistry approaches are gaining traction due to their environmental benefits, though further optimization is required for widespread adoption.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-neopentylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The tert-butyl and neopentyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Sodium hydride (NaH) in THF at low temperatures.
Major Products Formed
The major products formed from these reactions include tert-butyl 3-oxo-3-neopentylpyrrolidine-1-carboxylate (oxidation product) and this compound (reduction product).
Scientific Research Applications
Tert-butyl 3-hydroxy-3-neopentylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-neopentylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to oxidative stress and neuroinflammation . The exact molecular targets and pathways are still under investigation, but its effects on the Nrf2-ARE pathway and NF-κB activity have been noted .
Comparison with Similar Compounds
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)
- Key Differences: Substituents: Contains a hydroxymethyl group and a 4-methoxyphenyl group instead of the hydroxy-neopentyl moiety. Aromaticity: The 4-methoxyphenyl group introduces aromaticity, enabling π-π interactions absent in the target compound. Molecular Weight: 307.4 g/mol (C₁₇H₂₅NO₄) vs. the target compound’s estimated molecular weight of ~311.4 g/mol (C₁₆H₂₉NO₃). Stability: Both compounds are stable under recommended storage conditions, but the neopentyl group in the target compound may enhance steric protection against nucleophilic attacks .
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (CAS 2607831-43-4)
- Solubility: The difluoro and hydroxymethyl groups may reduce hydrophobicity relative to the neopentyl substituent. Reactivity: Fluorination could alter ring strain and reactivity pathways, such as resistance to oxidation .
Comparison with tert-Butyl Alcohol (CAS 75-65-0)
- Reactivity :
- Both compounds may decompose under strong acidic conditions. Tert-butyl alcohol releases isobutylene gas with strong mineral acids, whereas the target compound’s pyrrolidine ring could undergo ring-opening or carbamate hydrolysis .
- The target compound’s neopentyl group reduces volatility, minimizing inhalation risks compared to tert-butyl alcohol (flash point: 11°C) .
- Safety Profile: Tert-butyl alcohol has established exposure limits (OSHA PEL: 100 ppm) and acute toxicity (e.g., respiratory irritation, dizziness) .
Data Tables
Table 1. Comparative Physicochemical Properties
Research Findings and Critical Analysis
- Steric Effects : The neopentyl group in the target compound likely reduces reactivity at position 3, making it less prone to nucleophilic substitution compared to analogs with smaller substituents (e.g., hydroxymethyl) .
- This discrepancy underscores the need for targeted toxicological studies .
- Synthetic Utility : The hydroxy group in the target compound offers a site for further functionalization (e.g., esterification), contrasting with fluorinated analogs where fluorine’s electronegativity limits reactivity .
Biological Activity
Tert-butyl 3-hydroxy-3-neopentylpyrrolidine-1-carboxylate (TBHP) is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₄H₂₇NO₃
- Molecular Weight: 257.37 g/mol
- Structural Characteristics: The compound features a tert-butyl group and a neopentyl moiety attached to a pyrrolidine ring, which contributes to its unique reactivity and biological properties.
Mechanisms of Biological Activity
TBHP exhibits various biological activities that make it a candidate for drug development. Some key mechanisms include:
- Enzyme Inhibition: TBHP has been reported to inhibit enzymes involved in critical metabolic pathways. For example, it shows inhibitory activity against acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's disease .
- Neuroprotective Effects: Studies indicate that TBHP can protect neuronal cells from oxidative stress and cytotoxicity induced by amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease pathology .
- Antimicrobial Activity: Preliminary studies suggest TBHP may possess antimicrobial properties, although specific data on its effectiveness against various pathogens is still under investigation.
Neuroprotection Against Amyloid-beta
In a recent study, TBHP demonstrated significant neuroprotective effects in astrocytes exposed to Aβ1-42. The results showed that:
- Cell Viability: Treatment with TBHP improved cell viability significantly compared to untreated controls exposed to Aβ1-42.
- Cytokine Modulation: TBHP reduced the production of inflammatory cytokines such as TNFα and IL-6 in response to Aβ exposure, indicating its potential role in mitigating neuroinflammation .
Enzyme Inhibition Studies
Research has focused on the enzyme inhibition capabilities of TBHP:
- Acetylcholinesterase Inhibition: The compound exhibited an IC50 value of 0.17 μM against AChE, suggesting strong potential for treating cognitive decline associated with Alzheimer's disease .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| TBHP | Acetylcholinesterase | 0.17 |
| Compound M4 | β-secretase 1 | 15.4 |
Synthetic Routes and Applications
TBHP can be synthesized through various methods involving pyrrolidine derivatives. Its structural diversity allows for modifications that may enhance its biological activity or target specificity.
Synthetic Pathways
The synthesis typically involves:
- Formation of Pyrrolidine Ring: Utilizing appropriate reagents to construct the pyrrolidine framework.
- Addition of Functional Groups: Introducing the tert-butyl and neopentyl groups through alkylation reactions.
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